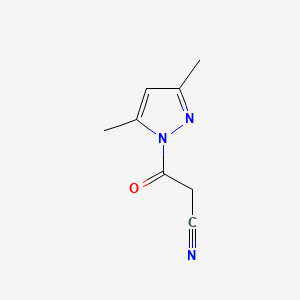

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

説明

Chemical Identity and Properties 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile (CAS: 36140-83-7) is a cyanoacetyl derivative with the molecular formula C₈H₉N₃O and a molecular weight of 163.18 g/mol. Key physical properties include a density of 1.16 g/cm³ and a melting point of 154.2°C (). It is stable under dry, room-temperature storage conditions but requires precautions due to its H302 hazard classification (harmful if swallowed) .

Synthesis and Reactivity The compound is synthesized via the reaction of cyanoacetic hydrazide with acetylacetone in acidic conditions (). Its structural features—a cyano group, a ketone, and a 3,5-dimethylpyrazole moiety—make it a versatile precursor for synthesizing heterocyclic compounds. The pyrazole ring acts as a leaving group in nucleophilic substitution reactions, while the cyano and carbonyl groups enable cyclization and condensation pathways ().

Applications in Heterocyclic Synthesis The compound serves as a starting material for diverse heterocycles, including triazolotriazines, pyrazolotriazines, isoxazoles, and hydrazide derivatives (). Its reactivity is attributed to the electron-withdrawing cyano group, which enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks and cycloadditions .

特性

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-6-5-7(2)11(10-6)8(12)3-4-9/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWZYWSLHBDVGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90294239 | |

| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36140-83-7 | |

| Record name | 36140-83-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90294239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 36140-83-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

General Synthetic Approach

The compound 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile (CAS 36140-83-7) is typically synthesized by the cyanoacetylation of 3,5-dimethyl-1H-pyrazole. The synthetic route involves the nucleophilic substitution of the pyrazole nitrogen with a cyanoacetyl moiety, resulting in the formation of the target molecule. This reaction can be carried out under conventional heating or assisted by ultrasonic irradiation, which has been shown to improve yield and reduce reaction time.

Conventional Heating Method

The conventional synthesis involves refluxing the reactants in an appropriate solvent such as toluene or ethanol for several hours. This method has been traditionally used and is well-documented in the literature:

- Procedure : Reflux 3,5-dimethyl-1H-pyrazole with cyanoacetyl chloride or equivalent cyanoacetylating agents in dry toluene.

- Reaction Time : Approximately 3 hours.

- Isolation : The product is isolated by solvent evaporation, followed by crystallization from ethanol or other solvents.

This method yields pure this compound suitable for further synthetic applications.

Reaction Mechanism Insights

The preparation involves nucleophilic attack by the pyrazole nitrogen on the electrophilic carbon of the cyanoacetyl moiety. The reaction proceeds via substitution to form the N-cyanoacetylated pyrazole. Ultrasonication enhances molecular collisions and mass transfer, accelerating the reaction rate and improving yield.

Applications as a Synthetic Intermediate

This compound serves as a precursor for various heterocyclic compounds, including pyrazolotriazines, triazoles, and pyridones, through further cyclization and substitution reactions. Its preparation is thus critical for the synthesis of biologically active molecules and advanced materials.

Summary Table of Preparation Methods

Research Findings and Notes

- Ultrasonication significantly reduces reaction time and increases yield compared to conventional methods.

- The compound's purity and structure are confirmed by multiple spectroscopic techniques: FTIR, 1H and 13C NMR, elemental analysis, and mass spectrometry.

- The synthetic protocols are adaptable for scale-up and for use in subsequent heterocyclic synthesis.

- The choice of solvent and reaction conditions can influence the yield and purity, with dry toluene and ethanol being common solvents.

化学反応の分析

Types of Reactions: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as ammonia (NH3) or alkyl halides can be used for substitution reactions.

Major Products Formed:

Oxidation: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid or amide derivatives.

Reduction: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamine or propanol derivatives.

Substitution: Various cyano-substituted derivatives depending on the nucleophile used.

科学的研究の応用

Synthesis and Reactivity

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile can be synthesized through various methods, including:

- Aldol Condensation : This method involves the reaction of acetyl compounds with pyrazole derivatives under basic conditions to yield chalcone-like structures.

- Cyanoacetylation Reactions : It serves as a cyanoacetylating agent for synthesizing acetanilide derivatives, showcasing its versatility in forming new heterocyclic compounds .

Biological Applications

Research indicates that this compound exhibits notable biological activities, including:

- Antimicrobial Activity : It has been tested for its efficacy against various bacterial strains, demonstrating potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth, warranting further investigation into its mechanisms of action and therapeutic applications .

Utility in Organic Synthesis

The compound is particularly valuable in organic synthesis as a precursor for:

- Novel Heterocycles : It can be transformed into various mono- and bis-heterocyclic compounds, which are crucial in medicinal chemistry.

- Bioactive Scaffolds : Its structure allows for modifications that can lead to the development of new drugs with enhanced biological activity .

Case Study 1: Synthesis of Pyrazole Derivatives

In one study, researchers utilized this compound to synthesize a series of pyrazole-based compounds. These derivatives were evaluated for their anti-inflammatory and analgesic properties, showing promising results that suggest further exploration in pharmacological applications .

Case Study 2: Antimicrobial Testing

Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antibiotics .

作用機序

The mechanism by which 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

類似化合物との比較

Key Comparisons :

- Pyrazole Displacement: Unlike simpler cyanoacetyl compounds (e.g., cyanoacetamide), the pyrazole group in this compound is readily displaced by nucleophiles like amines, enabling access to benzimidazole and benzoxazole derivatives ().

- Green Chemistry : The use of L-proline as a catalyst for hydrazide synthesis () contrasts with traditional methods requiring harsh acids or bases, highlighting its compatibility with sustainable protocols.

Structural and Spectral Characteristics

Spectral data for 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile and its derivatives reveal distinct patterns:

Key Observations :

- The cyano group (2223 cm⁻¹) and carbonyl (1689–1710 cm⁻¹) are consistent across derivatives, but substituents like aryl hydrazones or benzaldehyde moieties introduce unique NMR shifts (e.g., aromatic protons at δ 7.28–7.33) .

Role in Green Chemistry

The compound’s reactivity under mild conditions (e.g., L-proline-catalyzed grinding) contrasts with traditional methods requiring refluxing organic solvents. For example:

- Hydrazide Synthesis: Achieves 85–95% yields without solvent (), whereas analogous reactions with ethyl cyanoacetate often require prolonged reflux in ethanol .

生物活性

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, with the CAS number 36140-83-7, is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H9N3O

- Molecular Weight : 163.18 g/mol

- Purity : Typically >97% (HPLC)

- Appearance : White to almost white powder or crystals

- Melting Point : 118.0 to 121.0 °C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds containing a pyrazole moiety often exhibit significant anticancer properties. For example, studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including lung (A549), colon (HT-29), and liver (SMMC-7721) cancer cells. The mechanisms typically involve the induction of apoptosis and cell cycle arrest .

2. Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, some derivatives showed IC50 values as low as 0.02 μM against COX-2, indicating potent anti-inflammatory activity .

3. Antimicrobial Properties

The pyrazole scaffold has also been associated with antimicrobial activity. Compounds derived from this scaffold have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit COX enzymes is crucial for its anti-inflammatory effects.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar pyrazole derivatives:

Q & A

Q. What are the primary synthetic applications of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile in heterocyclic chemistry?

The compound serves as a versatile precursor for synthesizing diverse heterocycles, including triazolotriazines, pyrazolotriazines, and thiazoles. For example, reactions with amines (e.g., 2-phenylenediamine) under refluxing toluene result in displacement of the pyrazole moiety, forming intermediates that cyclize into products like benzimidazol-2-yl-acetonitrile . Coupling with aryldiazonium chlorides yields hydrazono derivatives (e.g., 9a–f), which can further react with hydrazine hydrate to form pyrazole derivatives . Methodologically, these reactions emphasize solvent choice (toluene), temperature control (reflux), and post-reaction purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing derivatives of this compound?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹, nitrile at ~2210 cm⁻¹) .

- ¹H NMR : Confirms substituent environments (e.g., pyrazole protons at δ 7.19 ppm, methyl groups at δ 2.30–2.50 ppm) .

- Mass spectrometry : Validates molecular ion peaks (e.g., m/z 257 for triazolotriazine derivatives) . Cross-referencing with authentic samples and elemental analysis ensures structural accuracy .

Q. How do the nitrile and carbonyl groups influence the compound’s reactivity?

The nitrile group acts as an electron-withdrawing moiety, enhancing the electrophilicity of the adjacent carbonyl. This facilitates nucleophilic attacks by amines, thiols, or hydrazines, leading to substitutions or cyclizations. For instance, the carbonyl undergoes aminolysis with 2-aminophenol, forming intermediates that cyclize into benzoxazole derivatives . The nitrile group remains inert under mild conditions but can participate in click chemistry or hydrolysis under harsher environments .

Advanced Research Questions

Q. What mechanistic pathways explain the displacement of the pyrazole moiety during reactions with nucleophiles?

Reactions with nucleophiles (e.g., 5-amino-1,2,4-triazole) proceed via aminolysis , where the nucleophile attacks the carbonyl carbon, displacing the pyrazole group. The resulting intermediate (e.g., compound 2 in Scheme 1 of ) undergoes cyclization to form products like triazolopyrimidines. Computational studies or isotopic labeling could further elucidate transition states, but current evidence supports a stepwise mechanism involving tetrahedral intermediates .

Q. How can reaction conditions be optimized for coupling with aryldiazonium chlorides?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance electrophilicity of diazonium salts.

- Temperature control : Room temperature minimizes side reactions (e.g., decomposition of diazonium species).

- Catalyst use : Acidic or basic conditions (e.g., HCl/NaNO₂) stabilize reactive intermediates . Yields for hydrazono derivatives (9a–f) reach ~70% under these conditions .

Q. What role does this compound play in the synthesis of JAK inhibitors?

The compound acts as a key intermediate in synthesizing spirocyclic JAK inhibitors. For example, coupling with 7H-pyrrolo[2,3-d]pyrimidine derivatives forms inhibitors like 3-[(3S,4R)-3-methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile. Cocrystallization with 3,5-dimethylpyrazole improves purity and stability, critical for pharmacological evaluation .

Q. How does steric hindrance from the 3,5-dimethylpyrazole group affect reactivity?

The dimethyl groups introduce steric bulk, limiting access to the pyrazole nitrogen and directing reactivity toward the carbonyl and nitrile groups. This selectivity is evident in reactions where nucleophiles preferentially attack the carbonyl, avoiding steric clashes at the pyrazole ring . Comparative studies with unsubstituted pyrazole analogs could quantify these effects.

Methodological Considerations

Q. What strategies mitigate decomposition during high-temperature reactions?

- Inert atmosphere : Argon or nitrogen prevents oxidative degradation.

- Short reaction times : Minimize exposure to heat (e.g., reflux for 2–6 hours) .

- Stabilizing agents : Chelating solvents (e.g., THF) or Lewis acids (e.g., ZnCl₂) may stabilize reactive intermediates .

Q. Are green chemistry approaches applicable to its synthesis?

While traditional methods use toluene or xylene , alternatives include:

- Biodegradable solvents : Cyclopentyl methyl ether (CPME) as a safer alternative.

- Catalytic methods : Employing organocatalysts to reduce waste . However, evidence on eco-friendly synthesis remains limited, presenting a research gap.

Contradictions and Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。